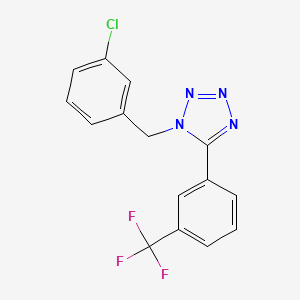

1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

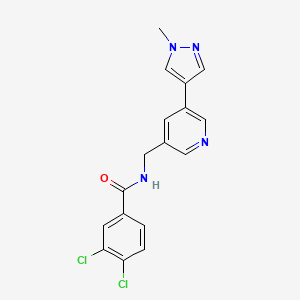

The compound “1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is substituted with a 3-chlorobenzyl group at the 1-position and a 3-(trifluoromethyl)phenyl group at the 5-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrazole ring, possibly through a [3+2] cycloaddition reaction involving an azide and a nitrile . The 3-chlorobenzyl and 3-(trifluoromethyl)phenyl groups could be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrazole ring, with the 3-chlorobenzyl and 3-(trifluoromethyl)phenyl groups causing the molecule to be non-symmetric. The presence of the electronegative fluorine and chlorine atoms would make the molecule polar .Chemical Reactions Analysis

The tetrazole ring is known to participate in various chemical reactions, including substitution and addition reactions. The presence of the chlorobenzyl and trifluoromethylphenyl groups could also influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar tetrazole ring and the electronegative fluorine and chlorine atoms would likely make the compound polar and could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry

Tetrazoles are recognized for their diverse biological properties, acting as bioisosteres for the carboxylic acid group. This characteristic allows them to improve the lipophilicity, bioavailability, and reduce side effects of drugs. Tetrazole-containing compounds are utilized in treating diseases due to their pharmacokinetic profile and metabolic stability, offering antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities (Patowary, Deka, & Bharali, 2021).

Tetrazole Energetic Metal Complexes

Tetrazole energetic metal complexes (TEMCs) have emerged as subjects of interest due to their excellent performance and unique structural characteristics. The synthesis of TEMCs highlights a process with advantages such as fewer separation steps, mild reaction conditions, and high yield, though challenges remain in detailed structural and property studies. Systematic investigations into these complexes are recommended for the development of materials meeting specific requirements (Yin-chuan, 2011).

Tetrazole Derivatives in Heterocyclic Chemistry

Tetrazole derivatives are pivotal in the synthesis of various heterocyclic compounds, demonstrating significant reactivity and utility as building blocks for creating complex heterocycles. Their unique reactivity under mild conditions opens up avenues for generating diverse cynomethylene dyes and other versatile heterocyclic structures (Gomaa & Ali, 2020).

Applications in Antibacterial and Anti-inflammatory Agents

Tetrazole hybrids, specifically those modified with trifluoromethyl groups, show promise as anti-inflammatory and antibacterial agents. The location of the trifluoromethyl group significantly influences the activity profile of these compounds, making them valuable in developing new treatments with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(3-chlorophenyl)methyl]-5-[3-(trifluoromethyl)phenyl]tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N4/c16-13-6-1-3-10(7-13)9-23-14(20-21-22-23)11-4-2-5-12(8-11)15(17,18)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYHAEHFHGVQPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzyl)-5-(3-(trifluoromethyl)phenyl)-1H-1,2,3,4-tetrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Phenylethyl)carbamoyl]methyl 2-fluorobenzoate](/img/structure/B2477529.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride](/img/structure/B2477533.png)

![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)

![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)

![Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2477551.png)